molecular formula C21H22N2O2S B300920 5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone

5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No. B300920
M. Wt: 366.5 g/mol
InChI Key: MMEGLBYDBDAKJI-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as Thioflavin T (ThT), is a fluorescent dye that is commonly used in scientific research for its ability to bind to amyloid fibrils, which are abnormal protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. ThT has been extensively studied for its potential applications in the development of diagnostic tools and therapeutic agents for these diseases.

Mechanism of Action

ThT binds to amyloid fibrils through hydrophobic interactions with the exposed beta-sheet structure of the fibrils. This binding induces a conformational change in ThT, which results in a significant increase in its fluorescence intensity. The fluorescence of ThT is highly sensitive to the conformation of the amyloid fibrils, which allows for the detection and quantification of amyloid fibrils in biological samples.
Biochemical and physiological effects:
ThT is a relatively safe compound that has low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. However, ThT can interfere with certain biochemical assays, such as enzyme activity assays, due to its ability to bind to proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

ThT has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its relatively low cost. However, ThT also has some limitations, including its potential interference with certain biochemical assays, its limited ability to detect small amounts of amyloid fibrils, and its potential toxicity to cells and tissues at high concentrations.

Future Directions

There are several future directions for the use of ThT in scientific research. One direction is the development of new diagnostic tools for detecting amyloid fibrils in biological samples, such as blood and urine, which can provide a non-invasive and cost-effective approach for the early diagnosis of diseases. Another direction is the development of new therapeutic agents that can prevent or reduce amyloid fibril formation, which can potentially lead to the development of new treatments for diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research to understand the mechanism of amyloid fibril formation and the role of ThT in this process, which can provide new insights into the pathogenesis of these diseases.

Synthesis Methods

ThT can be synthesized through a multi-step process that involves the reaction of 2-methylbenzaldehyde with isopropylamine to form 5-isopropyl-2-methylbenzaldehyde, which is then reacted with 4-methoxybenzylamine to form 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-methylbenzaldehyde. This compound is then reacted with thiosemicarbazide to form 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, which is the final product.

Scientific Research Applications

ThT is widely used in scientific research for its ability to bind to amyloid fibrils, which are abnormal protein aggregates that are associated with various diseases. ThT has been used to develop diagnostic tools for detecting amyloid fibrils in biological samples, such as cerebrospinal fluid and brain tissue, which can help in the early diagnosis of diseases such as Alzheimer's disease and Parkinson's disease. ThT has also been used to study the mechanism of amyloid fibril formation and to identify potential therapeutic agents that can prevent or reduce amyloid fibril formation.

properties

Product Name

5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

(5Z)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H22N2O2S/c1-13(2)17-11-15(14(3)10-19(17)25-4)12-18-20(24)23(21(26)22-18)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,22,26)/b18-12-

InChI Key

MMEGLBYDBDAKJI-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)C(C)C)OC

SMILES

CC1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)C(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)C(C)C)OC

Origin of Product

United States

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